molecular formula C19H20N4O3 B5678975 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-3-yl)benzamide

N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-3-yl)benzamide

Cat. No. B5678975
M. Wt: 352.4 g/mol
InChI Key: ZHCNZKKTSYNYRE-QAPCUYQASA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-3-yl)benzamide typically involves multi-step reactions, starting from simpler precursors. Techniques such as 1,3-dipolar cycloaddition and rearrangement are commonly employed in the synthesis of related pyrazole and isoxazole derivatives. For instance, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized using 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement under catalyst-free conditions, illustrating the type of methodology that might be applicable to the synthesis of our target molecule (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like our target molecule is often determined using techniques such as X-ray crystallography. For related compounds, the crystal and molecular structure has been elucidated, revealing specific conformations and intermolecular interactions. For example, the molecular structure of a novel pyrazole derivative was characterized by X-ray diffraction, highlighting its triclinic crystal system and specific conformational features (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such complex molecules is influenced by their functional groups and molecular structure. The presence of pyrazole and benzamide functionalities, for example, can facilitate a range of chemical reactions, including cycloadditions, N-alkylation, and amide formation. The synthesis of 3-methylisoxazole-5-carboxamides and related compounds from 3-methyl isoxazole-5-carboxylic acid and various amines or pyrazoles showcases the chemical versatility of these functional groups (Martins et al., 2002).

properties

IUPAC Name

N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-4-(1H-pyrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-8-16(26-23-12)9-15-10-25-11-18(15)21-19(24)14-4-2-13(3-5-14)17-6-7-20-22-17/h2-8,15,18H,9-11H2,1H3,(H,20,22)(H,21,24)/t15-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCNZKKTSYNYRE-QAPCUYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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